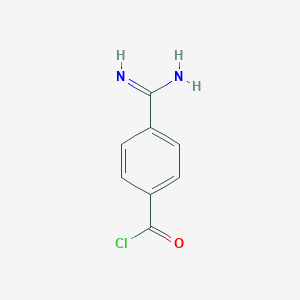

4-Carbamimidoylbenzoyl chloride

Description

4-Carbamimidoylbenzamide hydrochloride (CAS 59855-11-7) is a benzamide derivative featuring an amidine group (-C(=NH)NH₂) at the para position of the benzene ring and an amide functional group (-CONH₂). Its molecular formula is C₈H₁₀ClN₃O, with a molecular weight of 207.64 g/mol . The compound is commonly used in pharmaceutical research, particularly in the synthesis of protease inhibitors and enzyme-targeting agents due to its ability to mimic peptide bonds. Safety data indicate it is classified as harmful (R36/37/38) and requires storage under inert conditions .

Properties

CAS No. |

138109-35-0 |

|---|---|

Molecular Formula |

C8H7ClN2O |

Molecular Weight |

182.61 g/mol |

IUPAC Name |

4-carbamimidoylbenzoyl chloride |

InChI |

InChI=1S/C8H7ClN2O/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4H,(H3,10,11) |

InChI Key |

TYEUEBYQZRRNTA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)C(=O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=O)Cl |

Synonyms |

Benzoyl chloride, 4-(aminoiminomethyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

Amidine vs. Carboxylic Acid :

- 4-Carbamimidoylbenzamide hydrochloride contains an amide group, whereas 4-carbamimidoylbenzoic acid hydrochloride substitutes this with a carboxylic acid (-COOH). This difference significantly alters solubility: the carboxylic acid derivative is more polar and water-soluble, while the amide variant exhibits better lipid membrane permeability .

Ester vs. Benzyloxy Substituents :

- Methyl 4-(N-hydroxycarbamimidoyl)benzoate includes an ester group (-COOCH₃), enhancing lipophilicity for membrane penetration . In contrast, 4-(Benzyloxy)benzimidamide hydrochloride has a benzyloxy substituent (-OCH₂C₆H₅), which increases steric bulk and may hinder enzyme binding .

Reactivity of Chloride Derivatives :

- 4-Bromo-N-hydroxybenzenecarboximidoyl chloride contains a reactive chloride group, making it a potent electrophile for nucleophilic substitution reactions. However, it poses higher handling risks (corrosive) compared to hydrochloride salts of amidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.